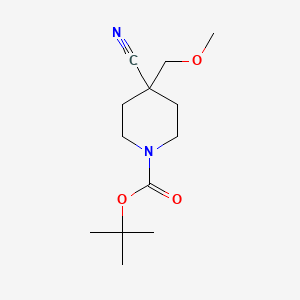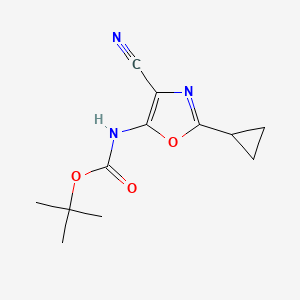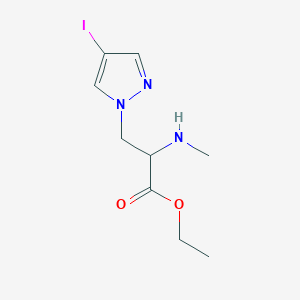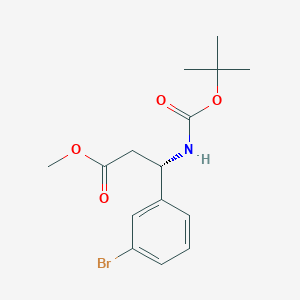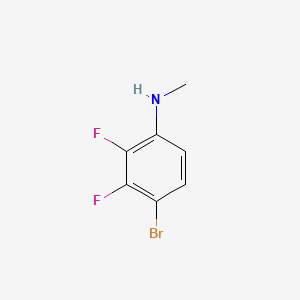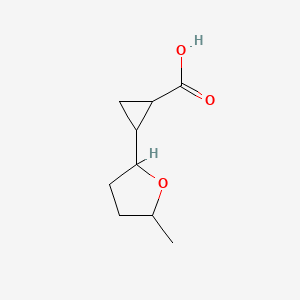![molecular formula C9H13ClN4O2 B13490481 3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride](/img/structure/B13490481.png)
3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride is a synthetic compound with a complex structure that includes a pyrimidine ring, an oxazolidinone ring, and a hydrochloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride typically involves multiple steps One common method starts with the preparation of the pyrimidine ring, followed by the formation of the oxazolidinone ringThe reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the consistency and purity of the final product .
化学反応の分析
Types of Reactions
3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups .
科学的研究の応用
3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Thiamine EP Impurity A: This compound shares a similar pyrimidine structure but differs in its functional groups and overall structure.
Thiamine Impurity E: Another related compound with a similar pyrimidine ring but different substituents.
Uniqueness
Its distinct structure allows it to interact with different molecular targets and exhibit unique biological activities compared to other similar compounds .
特性
分子式 |
C9H13ClN4O2 |
|---|---|
分子量 |
244.68 g/mol |
IUPAC名 |
3-[(4-amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H12N4O2.ClH/c1-6-4-7(10)12-8(11-6)5-13-2-3-15-9(13)14;/h4H,2-3,5H2,1H3,(H2,10,11,12);1H |
InChIキー |
UARQPYSRANJLMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)CN2CCOC2=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate](/img/structure/B13490402.png)
amine hydrochloride](/img/structure/B13490407.png)
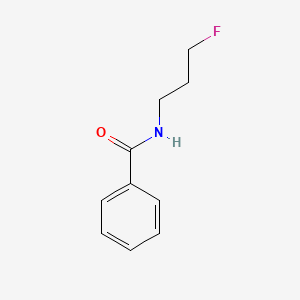
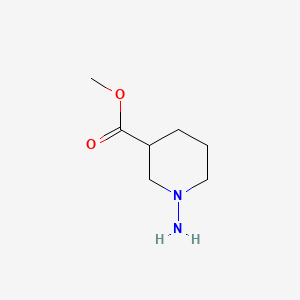
![rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13490420.png)
